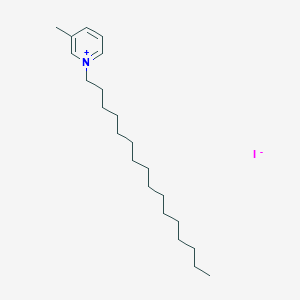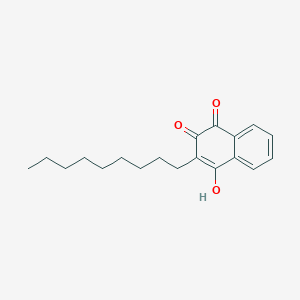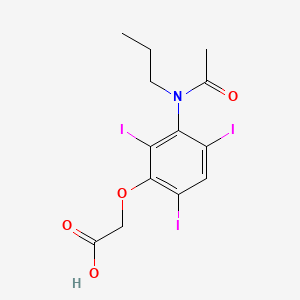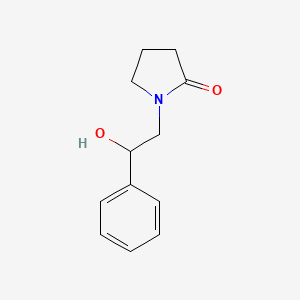
2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride is a chemical compound with the molecular formula C17H20ClN and a molecular weight of 273.8004 . This compound is a derivative of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair.
Métodos De Preparación
The synthesis of 2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally, the process involves the following steps:
Starting Materials: The synthesis begins with the selection of suitable starting materials, such as N-methyl-3-phenyl-3-(o-tolyl)-2-propen-1-amine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst or reagent that facilitates the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Industrial production methods may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological targets and pathways.
Industry: The compound can be used in the development of new materials, pharmaceuticals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride can be compared with other similar compounds, such as:
N-Methyl-3-phenyl-3-(p-tolyl)-2-propen-1-amine: This compound has a similar structure but with a different substitution pattern on the aromatic ring.
N-Methyl-3-phenyl-3-(m-tolyl)-2-propen-1-amine: Another similar compound with a different substitution pattern on the aromatic ring.
N-Methyl-3-phenyl-3-(o-tolyl)-2-propen-1-amine: This compound is closely related but lacks the hydrochloride group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which can influence its chemical properties and biological activity.
Propiedades
Número CAS |
21165-65-1 |
|---|---|
Fórmula molecular |
C17H20ClN |
Peso molecular |
273.8 g/mol |
Nombre IUPAC |
N-methyl-3-(2-methylphenyl)-3-phenylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c1-14-8-6-7-11-16(14)17(12-13-18-2)15-9-4-3-5-10-15;/h3-12,18H,13H2,1-2H3;1H |
Clave InChI |
VCFUJWHEYRPYSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=CCNC)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


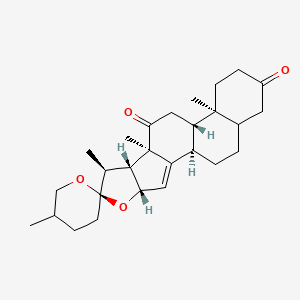

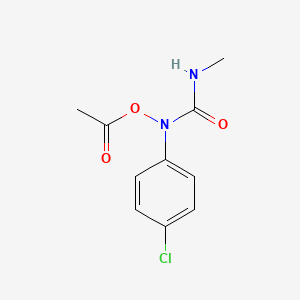
![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)


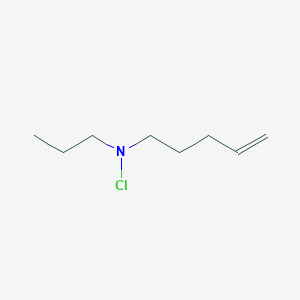
![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14710768.png)
